Tenofovir exalidex
Übersicht
Beschreibung
Tenofovir exalidex is a novel prodrug of tenofovir, an antiviral medication primarily used to treat HIV and hepatitis B infections. This compound is designed to enhance the delivery and efficacy of tenofovir by targeting the liver, thereby reducing systemic exposure and minimizing potential side effects such as renal and bone toxicity .
Wissenschaftliche Forschungsanwendungen
Tenofovir exalidex has several scientific research applications, including:
Chemistry: Used as a model compound to study prodrug design and liver-targeted drug delivery systems.
Biology: Investigated for its effects on viral replication and immune response modulation.
Medicine: Primarily researched for its potential in treating HIV and hepatitis B infections.
Industry: Utilized in the development of advanced antiviral therapies and drug delivery technologies
Wirkmechanismus
Tenofovir exalidex exerts its effects by targeting the liver, where it is hydrolyzed to release the active tenofovir. The active tenofovir then inhibits the reverse transcriptase enzyme, which is essential for viral replication in HIV and hepatitis B viruses. This inhibition prevents the synthesis of viral DNA, thereby reducing viral load and progression of the infection .
Molecular Targets and Pathways:
Reverse Transcriptase: The primary molecular target of tenofovir.
Liver Uptake Pathways: The lipid conjugate facilitates the uptake of this compound by liver cells, enhancing its efficacy and reducing systemic exposure.
Zukünftige Richtungen
Tenofovir exalidex is under investigation in clinical trials . It is being developed as a potential treatment for chronic hepatitis B virus (HBV) infection . The future treatment of HBV is expected to be a combination of drugs, and this compound is being positioned to drive down dosing and reduce the overall drug burden in patients .
Biochemische Analyse
Biochemical Properties
Tenofovir Exalidex interacts with various biomolecules in its role as an antiviral agent. It is a nucleotide analog of adenosine 50-mono-phosphate . In its parent form, Tenofovir is a dianion at physiologic pH and is associated with poor membrane permeability and low oral bioavailability . To improve these properties, Tenofovir is available as prodrugs, including this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is particularly effective against the Hepatitis B virus (HBV) and HIV, where it is 97 and 200 times more potent than Tenofovir in vitro, respectively .
Molecular Mechanism
The mechanism of action of this compound involves its conversion into Tenofovir, which selectively inhibits viral reverse transcriptase, a crucial enzyme in retroviruses such as HIV . This inhibition is selective, showing limited inhibition of human enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has a short half-life, supporting once-daily dosing . There is no accumulation between Day 1 and Day 14, indicating its stability .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages
Transport and Distribution
This compound is designed to target the liver, allowing for enhanced target tissue penetration . Its novel liver-targeting structure results in decreased circulating levels of Tenofovir, lowering systemic exposure and thereby reducing the potential for renal side effects .
Subcellular Localization
Given its liver-targeting design, it can be inferred that it is primarily localized in liver cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tenofovir exalidex involves the conjugation of tenofovir with a lipid moiety to improve its bioavailability and target tissue penetration. The process typically includes the following steps:
Activation of Tenofovir: Tenofovir is first activated by converting it into a reactive intermediate.
Lipid Conjugation: The activated tenofovir is then conjugated with a lipid moiety under specific reaction conditions to form this compound.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Key steps include:
Bulk Synthesis: Large-scale synthesis of the activated tenofovir and lipid conjugate.
Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.
Formulation: The purified this compound is formulated into dosage forms suitable for clinical use.
Analyse Chemischer Reaktionen
Types of Reactions: Tenofovir exalidex undergoes various chemical reactions, including:
Hydrolysis: The prodrug is hydrolyzed in the liver to release the active tenofovir.
Oxidation and Reduction: These reactions may occur during the metabolic process, affecting the stability and efficacy of the compound.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under physiological conditions in the liver.
Oxidation and Reduction: Involves enzymes such as cytochrome P450, which facilitate these reactions under specific conditions.
Major Products:
Active Tenofovir: The primary product formed after the hydrolysis of this compound.
Metabolites: Various metabolites may be formed through oxidation and reduction reactions.
Vergleich Mit ähnlichen Verbindungen
Tenofovir exalidex is compared with other similar compounds such as:
Tenofovir Disoproxil Fumarate: Another prodrug of tenofovir with higher systemic exposure and associated renal and bone toxicity.
Tenofovir Alafenamide: A prodrug with improved safety profile compared to tenofovir disoproxil fumarate but less liver-targeting efficiency than this compound.
Uniqueness:
Liver Targeting: this compound’s unique liver-targeting mechanism sets it apart from other tenofovir prodrugs, offering enhanced efficacy and reduced side effects.
Similar Compounds:
- Tenofovir Disoproxil Fumarate
- Tenofovir Alafenamide
- Tenofovir Amibufenamide
This compound represents a significant advancement in antiviral therapy, offering a promising option for the treatment of HIV and hepatitis B with improved safety and efficacy profiles.
Eigenschaften
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(3-hexadecoxypropoxy)phosphinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52N5O5P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-36-19-17-20-38-39(34,35)24-37-25(2)21-33-23-32-26-27(29)30-22-31-28(26)33/h22-23,25H,3-21,24H2,1-2H3,(H,34,35)(H2,29,30,31)/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTJKHUUZLXJIP-RUZDIDTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOCCCOP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52N5O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
911208-73-6 | |
Record name | HDP-Tenofovir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911208736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tenofovir exalidex | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14925 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TENOFOVIR EXALIDEX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7J545MEMA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.